molecular formula C19H16N4O2S B2703538 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049367-68-1

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2703538
CAS No.: 1049367-68-1
M. Wt: 364.42
InChI Key: KFSBILWTOVMAJW-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . These methods involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]pyridine involves a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related imidazo[2,1-b]thiazole compounds has primarily focused on their synthesis and the exploration of their chemical properties. For instance, studies have detailed the synthesis of novel compounds bearing the imidazo[2,1-b]thiazole scaffold, designed based on optimization of virtual screening hit compounds, indicating their potential as inhibitors against human cancer cell lines (Ding et al., 2012). Furthermore, modifications of the imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase highlight the importance of structural adjustments to enhance therapeutic efficacy and reduce side effects (Linton et al., 2011).

Biological Activities and Applications

The compound's derivatives have been examined for various biological activities, including their potential as anti-inflammatory agents, as shown by the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles and their effects on human neutrophil functions (Andreani et al., 2000). Similarly, the synthesis and biological activity of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers reveal the multifaceted applications of such compounds, extending beyond medicinal uses to include materials science and industrial applications (Khalifa et al., 2015).

Anticancer and Antimicrobial Potential

The cytotoxic activity of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives against human cancer cell lines such as HepG2 and MDA-MB-231 highlights the therapeutic potential of these compounds in cancer chemotherapy (Ding et al., 2012). Additionally, novel selenylated imidazo[1,2-a]pyridines have been investigated for breast cancer chemotherapy, demonstrating inhibition of cell proliferation and induction of apoptosis, thereby underscoring the versatility and efficacy of imidazo[2,1-b]thiazole derivatives in targeting various forms of cancer (Almeida et al., 2018).

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-6-4-14(5-7-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-3-2-8-20-9-13/h2-9,11-12H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSBILWTOVMAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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